3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride
Overview
Description
“3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride” is a chemical compound with the CAS Number: 1047652-78-7 . It has a molecular weight of 316.81 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-aminoethyl)sulfanyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride . The InChI code for this compound is 1S/C13H16N2O3S.ClH/c1-18-10-4-2-9(3-5-10)15-12(16)8-11(13(15)17)19-7-6-14;/h2-5,11H,6-8,14H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored at room temperature .Scientific Research Applications
Anticancer Research Applications
Research has identified derivatives of 2,5-pyrrolidinedione, structurally related to the specified compound, as having significant anticancer activity. A study by Naik, Ambaye, and Gokhale (1987) demonstrated the marked antiproliferative effect of a nitrogen mustard derivative of 2,5-pyrrolidinedione on mouse Sarcoma 180, along with activity against L1210 and P388 leukemias. This suggests potential therapeutic applications in cancer treatment, highlighting the compound's relevance in oncological research (Naik, Ambaye, & Gokhale, 1987).
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to "3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride" have been topics of significant interest. For instance, Al‐Refai et al. (2016) detailed the preparation and X-ray structure analysis of a pyridine derivative, showcasing advanced techniques in chemical synthesis and characterization. This research contributes to a deeper understanding of the molecular structure and potential applications of similar compounds (Al‐Refai, Ibrahim, Geyer, Marsch, & Ali, 2016).
Chemical Properties and Reactions
The chemical reactions and properties of derivatives of "this compound" have been explored in various studies. For example, Pournara, Heropoulos, and Koufaki (2017) described a convenient method for synthesizing related compounds using microwave irradiation, indicating advancements in chemical synthesis methods that could enhance the production and application of these compounds in scientific research (Pournara, Heropoulos, & Koufaki, 2017).
Safety and Hazards
properties
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S.ClH/c1-18-10-4-2-9(3-5-10)15-12(16)8-11(13(15)17)19-7-6-14;/h2-5,11H,6-8,14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPONCYAXVXBTJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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